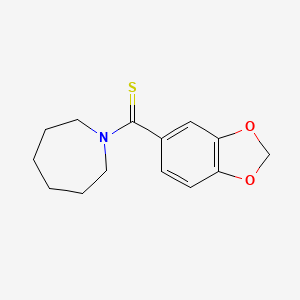
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate, also known as EDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP belongs to the class of pyrazole carboxylates and has been synthesized using various methods.
作用機序
The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is not fully understood. However, studies have shown that ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cell survival. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate's anti-cancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has several biochemical and physiological effects. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been found to decrease the levels of pro-inflammatory cytokines and chemokines, which are important mediators of inflammation. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is its potential therapeutic applications in several diseases. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been found to have anti-inflammatory, anti-cancer, and neuroprotective activities, which make it a promising candidate for drug development. However, one of the limitations of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is its limited availability and high cost. Additionally, more studies are needed to fully understand the mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate and its potential side effects.
将来の方向性
Several future directions can be explored in the field of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate research. One of the significant directions is the development of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate as a potential drug candidate for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate and its potential side effects. Further research can also be done to optimize the synthesis method of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate to make it more cost-effective and readily available.
Conclusion:
In conclusion, ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been found to have anti-inflammatory, anti-cancer, and neuroprotective activities, which make it a promising candidate for drug development. However, more studies are needed to fully understand the mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate and its potential side effects. Further research can also be done to optimize the synthesis method of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate to make it more cost-effective and readily available.
合成法
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ethyl hydrazinecarboxylate. Both methods have been reported to yield ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate in good yields.
科学的研究の応用
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been found to have potential therapeutic applications in several diseases. One of the significant applications of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is its anti-inflammatory activity. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are important mediators of inflammation. ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has also been found to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-2-18-14(17)11-8-10(15-16-11)9-3-4-12-13(7-9)20-6-5-19-12/h3-4,7-8H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZOCVUOXOSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)



![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


